Cas no 1380152-54-4 (2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol)

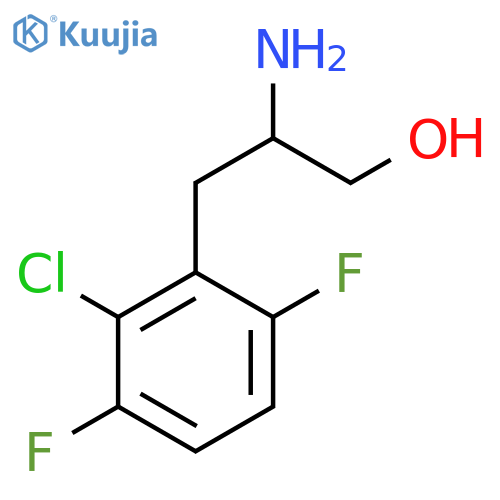

1380152-54-4 structure

商品名:2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol

- 1380152-54-4

- EN300-1993321

-

- インチ: 1S/C9H10ClF2NO/c10-9-6(3-5(13)4-14)7(11)1-2-8(9)12/h1-2,5,14H,3-4,13H2

- InChIKey: DAWPPLVYKOCEQY-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=1CC(CO)N)F)F

計算された属性

- せいみつぶんしりょう: 221.0418980g/mol

- どういたいしつりょう: 221.0418980g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 46.2Ų

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1993321-0.05g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 0.05g |

$1188.0 | 2023-09-16 | ||

| Enamine | EN300-1993321-2.5g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 2.5g |

$2771.0 | 2023-09-16 | ||

| Enamine | EN300-1993321-5g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 5g |

$4102.0 | 2023-09-16 | ||

| Enamine | EN300-1993321-10.0g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1993321-1.0g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1993321-0.5g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 0.5g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1993321-0.1g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 0.1g |

$1244.0 | 2023-09-16 | ||

| Enamine | EN300-1993321-0.25g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 0.25g |

$1300.0 | 2023-09-16 | ||

| Enamine | EN300-1993321-5.0g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1993321-10g |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

1380152-54-4 | 10g |

$6082.0 | 2023-09-16 |

2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol 関連文献

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

1380152-54-4 (2-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量